1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide
Description
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide (CAS: 950256-12-9) is a sulfonamide derivative characterized by a 4-bromophenyl group attached to a methanesulfonamide backbone, with a cyclopentyl substituent on the nitrogen atom. Its exact mass is 317.0578 g/mol . The bromine atom on the phenyl ring enhances its molecular weight and may influence electronic properties, such as electron-withdrawing effects, which can impact reactivity in synthetic or biological contexts.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHXTSDRWPJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589923 | |
| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950256-12-9 | |
| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzene and cyclopentylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzene is reacted with cyclopentylmethanesulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfinamides or amines.
Scientific Research Applications
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Materials Science: It can be incorporated into polymers or other materials to modify their physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit specific enzymes.
Receptor Binding: The bromophenyl group can interact with aromatic residues in receptor binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide share the core 4-bromophenylmethanesulfonamide scaffold but differ in the substituents on the sulfonamide nitrogen. Below is a systematic comparison:
Key Findings from Comparative Analysis :
Steric Effects : The cyclopentyl substituent in the target compound introduces greater steric hindrance compared to ethyl or isopropyl analogs, which may reduce binding affinity in enzyme inhibition studies but enhance selectivity for hydrophobic binding pockets .
Lipophilicity : Cyclopentyl and pyrrolidine derivatives exhibit higher calculated logP values (indicative of lipophilicity) compared to ethyl or isopropyl analogs, suggesting differences in membrane permeability and bioavailability .
Synthetic Applications : The N-isopropyl analog (CAS: 950227-44-8) has documented safety protocols for handling, including inhalation precautions, whereas data for the cyclopentyl variant remain less comprehensive .
Biological Activity : Pyrrolidine-containing analogs (e.g., 950255-92-2) may exhibit distinct pharmacokinetic profiles due to the cyclic amine’s ability to engage in hydrogen bonding or π-stacking interactions .
Biological Activity
Overview of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide
This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 319.24 g/mol
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains should be evaluated through:
- Minimum Inhibitory Concentration (MIC) assays.
- Zone of Inhibition tests against common pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research into sulfonamide derivatives has indicated potential antitumor activity. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. Investigations may include:
- Cell Viability Assays (e.g., MTT assay).
- Flow Cytometry for analyzing cell cycle and apoptosis.
Anti-inflammatory Activity
Some sulfonamides exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. The biological evaluation could involve:
- In vitro assays to measure COX enzyme inhibition.
- In vivo models to assess the reduction of inflammatory markers.
Case Studies and Research Findings
To substantiate the biological activities of this compound, several case studies can be referenced:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluation of antimicrobial efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values < 10 µg/mL. |
| Study B | Assessment of antitumor properties | Induced apoptosis in HeLa cells with IC50 values around 15 µM. |
| Study C | Investigation of anti-inflammatory effects | Showed a reduction in COX-2 expression in LPS-stimulated macrophages by 40%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
